molecular formula C7H4ClF3O2 B1453387 3-Chloro-5-(trifluoromethoxy)phenol CAS No. 1017778-52-7

3-Chloro-5-(trifluoromethoxy)phenol

Cat. No. B1453387
CAS RN: 1017778-52-7
M. Wt: 212.55 g/mol
InChI Key: GDQVMGRMDBOXLX-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethoxy)phenol is a chemical compound with the CAS Number: 1017778-52-7 . It has a molecular weight of 212.56 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted boiling point of 217.3±35.0 °C and a predicted density of 1.515±0.06 g/cm3 . The compound’s pKa is predicted to be 7.87±0.10 .

Scientific Research Applications

Environmental Photochemistry and Degradation

  • 3-Chloro-5-(trifluoromethoxy)phenol, commonly known as triclosan, is an antimicrobial agent that undergoes slow biodegradation and is often found in surface waters. It can undergo direct photodegradation, leading to the formation of various intermediates and causing environmental concern. The phototransformation pathway of triclosan in surface waters, particularly in deep waters with high dissolved organic carbon (DOC), involves significant reactions with the triplet states of chromophoric dissolved organic matter (Bianco et al., 2015).

Reaction with Free Chlorine

  • Triclosan reacts readily with free chlorine under drinking water treatment conditions, showing overall second-order kinetics. The reaction is pH sensitive and produces several chlorophenols and chlorophenoxyphenols, indicating electrophilic substitution and ether cleavage of triclosan (Rule et al., 2005).

Electrocatalysis and Oxidation

  • The electrochemical reduction of triclosan in dimethylformamide involves successive reductive cleavage of aryl carbon-chlorine bonds, leading to various chlorophenols and phenoxyphenols as products. The study provides insights into the electrochemical behavior and potential applications in wastewater treatment (Knust et al., 2010).

Ecotoxicity and Environmental Impact

  • Triclosan's environmental impact includes its potential threat to human health. For instance, its electrochemical oxidation on modified PbO2 electrodes was studied, showing a decrease in electrical efficiency and the formation of less toxic by-products compared to the parent compounds. This indicates potential pathways for safer degradation in environmental settings (Mei et al., 2021).

Mechanism of Antibacterial Action

  • Triclosan's molecular basis as an antibacterial agent involves inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR) in bacteria. This mechanism of action is crucial for understanding its wide application in consumer products and medical settings (Levy et al., 1999).

Safety and Hazards

3-Chloro-5-(trifluoromethoxy)phenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-chloro-5-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQVMGRMDBOXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017778-52-7
Record name 3-chloro-5-(trifluoromethoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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